(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound featuring a benzo[d]thiazole core, a sulfamoyl group, and a piperidine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation, using reagents such as chlorosulfonic acid followed by amination with ammonia or an amine.
Allylation: The allyl group can be introduced through a nucleophilic substitution reaction, often using allyl bromide in the presence of a base.
Formation of the Piperidine Sulfonyl Moiety: This involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the benzo[d]thiazole derivative with the piperidine sulfonyl derivative under conditions that favor the formation of the (Z)-isomer, such as using a base like triethylamine in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or potassium permanganate for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides, diols.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer, bacterial infections, or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit enzyme activity, block receptor binding, or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide: The parent compound.
N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide: Lacks the (Z)-configuration.
N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid: Contains a carboxylic acid group instead of a benzamide group.
Uniqueness
The (Z)-configuration of this compound imparts unique stereochemical properties that can influence its biological activity and chemical reactivity. This configuration may enhance its binding affinity to specific molecular targets, making it a more potent and selective compound compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S3/c1-3-12-27-20-9-8-19(34(24,29)30)15-21(20)33-23(27)25-22(28)17-4-6-18(7-5-17)35(31,32)26-13-10-16(2)11-14-26/h3-9,15-16H,1,10-14H2,2H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQIUGSADLOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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